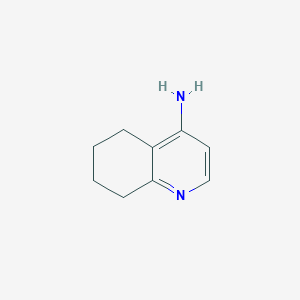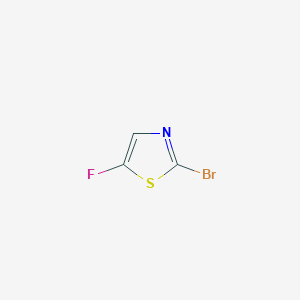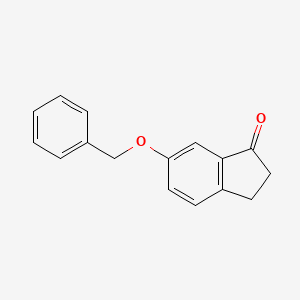
5,6,7,8-Tetrahydroquinolin-4-amine
概要
説明
5,6,7,8-Tetrahydroquinolin-4-amine is a heterocyclic compound that belongs to the class of tetrahydroquinolines It is characterized by a quinoline core structure that is partially saturated, with an amine group attached at the fourth position
作用機序
Target of Action
Related compounds have been found to interact with the chemokine receptor cxcr4 , which is expressed on the surface of many cancer cell types .
Mode of Action
It is suggested that related compounds can inhibit cancer progression via several mechanisms .
Biochemical Pathways
Related compounds have been found to disrupt cellular survival, resulting in autophagy via the pi3k/akt/mtor signaling pathway .
Result of Action
Related compounds have been found to affect cell cycle phases and induce mitochondrial membrane depolarization and cellular reactive oxygen species (ros) production .
生化学分析
Biochemical Properties
5,6,7,8-Tetrahydroquinolin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been identified as a scaffold for the development of novel compounds with potential therapeutic applications. For instance, it interacts with enzymes such as CXCR4, a chemokine receptor expressed on the surface of many cancer cell types . The interaction with CXCR4 suggests that this compound may have potential as an anti-cancer agent by inhibiting cancer progression through various mechanisms.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It exhibits antiproliferative activity in both non-cancerous and cancerous cells. Studies have demonstrated its impact on human dermal microvascular endothelial cells, human T-lymphocyte cells, human cervix carcinoma cells, colorectal adenocarcinoma cells, ovarian carcinoma cells, and biphasic mesothelioma cells . The compound influences cell function by inducing mitochondrial membrane depolarization and increasing cellular reactive oxygen species (ROS) production, which can lead to cell cycle arrest and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. It acts as a ligand for zinc (II) chloride complexes, which are used as catalysts in various chemical reactions . The compound’s binding interactions with these complexes facilitate the ring-opening polymerization of ε-caprolactone, a process that is essential for the synthesis of polycaprolactone, a biodegradable polymer. Additionally, this compound has been shown to inhibit the activity of certain enzymes, leading to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular processes, including sustained ROS production and prolonged cell cycle arrest.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the mitochondria is associated with its ability to induce mitochondrial membrane depolarization and ROS production. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
5,6,7,8-Tetrahydroquinolin-4-amine can be synthesized through various methods. One common approach involves the reduction of quinoline derivatives. For instance, the reduction of 4-nitroquinoline using hydrogen gas in the presence of a palladium catalyst can yield this compound. Another method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学的研究の応用
5,6,7,8-Tetrahydroquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
Quinoline: An aromatic nitrogen-containing heterocyclic compound with a similar core structure but fully unsaturated.
1,2,3,4-Tetrahydroquinoline: A partially saturated derivative with different substitution patterns.
8-Aminoquinoline: A derivative with an amine group at the eighth position.
Uniqueness
5,6,7,8-Tetrahydroquinolin-4-amine is unique due to its specific substitution pattern and the presence of an amine group at the fourth position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
5,6,7,8-tetrahydroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVFSRODUXQSSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627257 | |
| Record name | 5,6,7,8-Tetrahydroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14807-39-7 | |
| Record name | 5,6,7,8-Tetrahydroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)


![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)




![6-Azaspiro[2.5]octane](/img/structure/B1289259.png)


